Bromofenofos

Übersicht

Beschreibung

Bromofenofos: ist eine Organophosphorverbindung, die hauptsächlich als Anthelminthikum in der Veterinärmedizin eingesetzt wird. Sie ist wirksam gegen Infektionen mit dem Leberegel (Fasciola hepatica) bei Rindern und Schafen . Die Verbindung ist bekannt für ihre teratogenen Eigenschaften, d. h. sie kann Entwicklungsanomalien verursachen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bromierung von Biphenylderivaten und anschliessende Phosphorylierung umfasst. Der allgemeine Syntheseweg beinhaltet die Reaktion von 2-Chlor-4-bromphenol mit Kaliumhydroxid zur Bildung eines Kaliumsalzes, das dann unter dem Einfluss eines Phasentransferkatalysators mit O,O-Diethylthiophosphorylchlorid reagiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst ähnliche Schritte, jedoch in grösserem Massstab. Der Prozess beinhaltet Bromierung, Umkristallisation und Phosphorylierung, um hohe Reinheitsgrade zu erreichen. Die Verwendung von Katalysatoren und kontrollierten Reaktionsbedingungen sorgt für hohe Ausbeute und Reinheit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromofenofos can be synthesized through a multi-step process involving the bromination of biphenyl derivatives followed by phosphorylation. The general synthetic route involves the reaction of 2-chloro-4-bromophenol with potassium hydroxide to form a potassium salt, which then reacts with O,O-diethyl thiophosphoryl chloride under the influence of a phase transfer catalyst .

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes bromination, recrystallization, and phosphorylation to achieve high purity levels. The use of catalysts and controlled reaction conditions ensures high yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: Bromofenofos unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene bromierte Biphenylderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von dephosphorylierten Produkten führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Bromatomen.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene bromierte Biphenylderivate und dephosphorylierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Chemie: Bromofenofos wird in der organischen Synthese als Vorläufer für verschiedene bromierte Verbindungen verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer Moleküle .

Biologie und Medizin: In der Veterinärmedizin wird this compound zur Behandlung parasitärer Infektionen bei Nutztieren eingesetzt. Seine Wirksamkeit gegen Leberegel-Infektionen macht es zu einem wichtigen Medikament in der Tiergesundheit .

Industrie: this compound wird in der Landwirtschaft als Pestizid eingesetzt. Seine Fähigkeit, parasitäre Infektionen bei Nutztieren zu kontrollieren, unterstützt indirekt die landwirtschaftliche Produktivität .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Acetylcholinesterase, eines Enzyms, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Diese Hemmung führt zu einer Anhäufung von Acetylcholin, wodurch eine kontinuierliche Nervenimpulsübertragung verursacht wird, die die Parasiten letztendlich lähmt und tötet . Die molekularen Zielstrukturen sind die aktiven Zentren der Acetylcholinesterase, und die beteiligten Signalwege sind mit der Neurotransmission verbunden .

Wirkmechanismus

Bromofenofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately paralyzes and kills the parasites . The molecular targets include the active sites of acetylcholinesterase, and the pathways involved are related to neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Profenofos: Eine weitere Organophosphorverbindung, die als Insektizid eingesetzt wird.

Chlorpyrifos: In der Landwirtschaft weit verbreitet zur Schädlingsbekämpfung.

Diazinon: Wird als Insektizid in verschiedenen Kulturen eingesetzt.

Einzigartigkeit: Bromofenofos ist einzigartig aufgrund seiner hohen Wirksamkeit gegen Leberegel-Infektionen und seines spezifischen Wirkmechanismus, der die Acetylcholinesterase-Hemmung beinhaltet. Im Gegensatz zu anderen ähnlichen Verbindungen weist this compound eine einzigartige bromierte Biphenylstruktur auf, die zu seinen einzigartigen chemischen und biologischen Eigenschaften beiträgt .

Biologische Aktivität

Bromofenofos is an organophosphorus compound primarily used as an anthelmintic agent in veterinary medicine, particularly for treating infections caused by liver flukes such as Fasciola hepatica and Fasciola gigantica. This article provides a detailed overview of the biological activity of this compound, including its efficacy against various parasites, mechanisms of action, and associated toxicity.

This compound functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system in parasites, ultimately causing paralysis and death. The specific biochemical pathways affected by this compound include:

- Neurotransmission disruption : Increased levels of acetylcholine lead to continuous stimulation of cholinergic receptors.

- Muscle paralysis : The overstimulation results in paralysis of the musculature in helminths, rendering them unable to maintain their position within the host.

Efficacy Against Parasites

This compound has been evaluated for its efficacy against various parasitic infections. A study conducted on naturally infected water buffaloes demonstrated the following results:

| Drug | Dose (ml/kg) | Pre-treatment FEC (EPG) | Post-treatment FEC (EPG) | Efficacy (%) |

|---|---|---|---|---|

| Albendazole (ABZ) | 0.07 | 675 | 150 | 79.17 |

| Triclabendazole (TBZ) | 0.07 | 450 | 150 | 73.33 |

| This compound (BRO) | 0.07 | 325 | 100 | 70.83 |

The study indicated that this compound had a moderate efficacy rate, comparable to that of albendazole but lower than triclabendazole when administered as a single dose .

Case Studies and Research Findings

- Toxicity Assessment : A study assessed the toxicity of this compound by measuring serum glutamic-pyruvic transaminase (SGPT) levels in treated buffaloes. The results indicated no significant liver damage post-treatment, suggesting that this compound is relatively safe when used at recommended dosages .

- Resistance Development : Research has shown emerging resistance to commonly used anthelmintics, including this compound. Continuous use has prompted concerns regarding its effectiveness over time, necessitating a strategic approach to its application in livestock management .

- Embryolethality Studies : In laboratory settings, this compound has been linked to embryolethality in rats when administered at high doses (50 mg/kg). This raises concerns about its potential teratogenic effects and highlights the need for caution in handling and administering this compound .

Eigenschaften

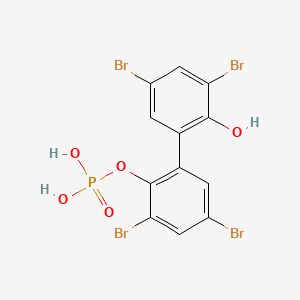

IUPAC Name |

[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br4O5P/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20/h1-4,17H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYHZEDBTMXYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175746 | |

| Record name | Bromofenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21466-07-9 | |

| Record name | Bromofenofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21466-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofenofos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromofenofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFENOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH861Q3CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.